(3R,6R)-6-methoxyoxane-3-carboxylic acid
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Overview
Description
(3R,6R)-6-Methoxyoxane-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-methoxyoxane-3-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diol precursor followed by methoxylation and oxidation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve high temperatures and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Additionally, process optimization and automation play a crucial role in achieving cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: (3R,6R)-6-Methoxyoxane-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different physical and chemical properties, making them suitable for diverse applications.
Scientific Research Applications
(3R,6R)-6-Methoxyoxane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical and industrial uses.
Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which (3R,6R)-6-methoxyoxane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the derivative and the context of its application.
Comparison with Similar Compounds
(3R,6R)-6-Methoxyoxane-3-carboxylic acid is compared with other similar compounds, such as (3R,6S)-6-methoxyoxane-3-carboxylic acid and (3S,6R)-6-methoxyoxane-3-carboxylic acid. These compounds differ in their stereochemistry, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific configuration, which may confer distinct advantages in certain applications.
List of Similar Compounds
(3R,6S)-6-Methoxyoxane-3-carboxylic acid
(3S,6R)-6-Methoxyoxane-3-carboxylic acid
(3S,6S)-6-Methoxyoxane-3-carboxylic acid
3-Methoxyoxane-3-carboxylic acid (unspecified stereochemistry)
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3R,6R)-6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
KSNJMWUSUYKVTL-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@H]1CC[C@H](CO1)C(=O)O |
Canonical SMILES |
COC1CCC(CO1)C(=O)O |
Origin of Product |
United States |
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